3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine
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Overview
Description
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine is a heterocyclic compound that features a piperidine ring bonded to a thiadiazole moiety through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperidine in the presence of a suitable base, such as triethylamine, under reflux conditions . The reaction proceeds through the formation of a sulfanyl linkage between the thiadiazole and piperidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine undergoes various chemical reactions, including:
Reduction: The thiadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiadiazole moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological systems, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets. The thiadiazole moiety can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Uniqueness
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine is unique due to the combination of the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C8H13N3S2 |
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Molecular Weight |
215.3 g/mol |
IUPAC Name |
2-methyl-5-piperidin-3-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H13N3S2/c1-6-10-11-8(12-6)13-7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 |
InChI Key |
JEXPRHPUTDMGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2CCCNC2 |
Origin of Product |
United States |
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